molecular formula C16H13ClN2O4S3 B2994255 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-64-0

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

カタログ番号: B2994255
CAS番号: 941901-64-0
分子量: 428.92
InChIキー: UMLXXFQGYUUELI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound featuring a thiazole core linked to a 5-chlorothiophene and a (4-methoxyphenyl)sulfonyl)acetamide group. This structure is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the thiazole nucleus are extensively investigated for their diverse biological activities . Research on closely related N-(4-arylthiazol-2-yl)acetamide derivatives has demonstrated promising antimicrobial and anticancer properties in experimental models . For instance, certain analogs have exhibited activity against bacterial species and breast adenocarcinoma cancer cell lines (MCF7) in vitro . The mechanism of action for such compounds is an area of active investigation; molecular docking studies suggest that similar thiazole derivatives can interact effectively with the active sites of various enzymatic and receptor targets, potentially leading to growth inhibition . The presence of both thiazole and sulfonyl groups in a single molecule makes this compound a valuable scaffold for developing novel therapeutic agents and conducting structure-activity relationship (SAR) studies. This chemical is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S3/c1-23-10-2-4-11(5-3-10)26(21,22)9-15(20)19-16-18-12(8-24-16)13-6-7-14(17)25-13/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLXXFQGYUUELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, effectiveness, and relevant studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H17ClN2O3SC_{18}H_{17}ClN_2O_3S and has a molecular weight of approximately 441.0 g/mol. The presence of the chlorothiophen and thiazole moieties contributes to its biological activity, enhancing its interaction with various biological targets.

Property Value
Molecular FormulaC₁₈H₁₇ClN₂O₃S
Molecular Weight441.0 g/mol
CAS Number941967-24-4

Research indicates that this compound may exert its biological effects primarily through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. Specifically, studies have shown that derivatives related to this compound exhibit selective inhibition of COX-2, a target for anti-inflammatory drugs.

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide possess significant anti-inflammatory properties. For instance, the IC50 values for COX-1 and COX-2 inhibition were reported at 15.32 μM for aspirin as a control, while derivatives showed lower IC50 values indicating higher potency against COX-2 .

Table: IC50 Values for COX Inhibition

Compound IC50 (μM) Selectivity Index
Aspirin15.32-
Compound 5d23.0842
Compound 5e38.46112

Anticancer Activity

The anticancer potential of this compound has also been explored. Screening against a panel of cancer cell lines revealed varying degrees of sensitivity, particularly in leukemia cells. The results indicated that while the compound does not exhibit strong anticancer properties across all tested lines, it shows promise in specific contexts .

Summary of Anticancer Screening Results

Cancer Type Sensitivity
LeukemiaHigh
MelanomaModerate
Lung CancerLow
Colon CancerLow

Case Studies and Research Findings

  • In Vivo Studies : Compounds derived from similar structures were subjected to in vivo testing at various dosages (5, 10, and 20 mg/kg). These studies confirmed significant anti-inflammatory effects in animal models .
  • Molecular Docking Studies : Docking simulations indicated favorable binding interactions with COX-2 and LOX enzymes, suggesting that structural modifications could enhance potency .
  • Pharmacological Evaluation : A comprehensive pharmacological evaluation highlighted the need for further optimization to improve efficacy and reduce potential side effects .

類似化合物との比較

Key Observations:

Substituent Impact on Activity: The sulfonyl group in the target compound may enhance solubility compared to non-sulfonylated analogs like Compound B .

Biological Activity Trends :

  • Piperazine-containing analogs (e.g., Compound 13) show potent MMP-9 inhibition, suggesting that bulky substituents on the acetamide sidechain favor enzyme interaction .
  • Coumarin-linked thiazoles (e.g., Compound 6d) demonstrate α-glucosidase inhibition, whereas sulfonylated derivatives (like the target) may target different pathways, such as inflammation or cancer .

Pharmacological Potential

  • Anti-Inflammatory Applications : Piperazine-containing thiazoles (e.g., Compound 13) inhibit MMP-9, a key enzyme in inflammation . The target compound’s sulfonyl group may similarly modulate protease activity.
  • Cholinesterase Inhibition : Compound B’s AChE activity (IC₅₀ = 3.14 µM) highlights the role of methoxyphenyl groups in targeting neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide?

The synthesis typically involves sequential functionalization of thiazole and sulfonylacetamide moieties. A representative method includes:

  • Step 1 : Condensation of 5-chlorothiophene-2-carbaldehyde with thiosemicarbazide to form the thiazole core.
  • Step 2 : N-acylation of the thiazol-2-amine intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine) in dioxane or THF .
  • Step 3 : Sulfonylation using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., DMAP in dichloromethane) to introduce the sulfonylacetamide group .
    Key validation: Monitor reactions via TLC and confirm intermediates/purity using NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign signals for the thiophene (δ ~6.5–7.5 ppm), thiazole (δ ~7.0–8.0 ppm), and sulfonylacetamide (δ ~3.5–4.0 ppm for CH₂) .
  • IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • X-ray crystallography : Resolve intermolecular interactions (e.g., H-bonding between acetamide carbonyl and aromatic hydrogens) to validate solid-state packing .

Q. What are the typical intermediates in its synthesis, and how are they purified?

Key intermediates include:

  • 5-chlorothiophen-2-ylthiazol-2-amine : Purified via recrystallization from ethanol-DMF mixtures .
  • 2-chloro-N-(thiazol-2-yl)acetamide : Isolated by filtration, washed with cold water, and recrystallized .
  • Sulfonylated precursor : Purified via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications. For example, introducing electron-withdrawing groups on the thiophene ring may enhance electrophilic reactivity .
  • Molecular docking : Screen derivatives against target proteins (e.g., COX-1/2) to prioritize synthesis. Validate predictions with in vitro assays .
  • Reaction path search : Use tools like GRRM to identify low-energy pathways for novel synthetic routes .

Q. How might structural modifications resolve contradictions in biological activity data (e.g., COX-1 vs. COX-2 selectivity)?

  • Hypothesis : The 4-methoxyphenylsulfonyl group may sterically hinder COX-2 binding.
  • Methodology :
    • Synthesize analogs with bulkier substituents (e.g., 4-fluorophenylsulfonyl) and compare IC₅₀ values .
    • Perform molecular dynamics simulations to analyze binding pocket interactions .
    • Validate via enzyme inhibition assays under standardized conditions (pH, co-factors) to minimize variability .

Q. What strategies mitigate challenges in regioselective sulfonylation during synthesis?

  • Ultrasonication-assisted reactions : Enhance reaction efficiency and regioselectivity by promoting even mixing and reducing side products (e.g., using DMAP in DCM under sonication) .
  • Protecting groups : Temporarily block reactive sites (e.g., thiazole NH) with Boc groups before sulfonylation .
  • Kinetic monitoring : Use in-situ IR or HPLC to track reaction progress and optimize time/temperature .

Q. How does the sulfonylacetamide moiety influence solubility and bioavailability?

  • LogP analysis : The sulfonyl group increases hydrophilicity (lower LogP), improving aqueous solubility.
  • Salt formation : Explore sodium or potassium salts of the sulfonate group to enhance dissolution rates .
  • In vitro permeability assays : Use Caco-2 cell models to assess intestinal absorption and correlate with structural features .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Validation MethodReference
Thiazole formationK₂CO₃, DMF, 80°C65–75¹H NMR, MS
N-acylationChloroacetyl chloride, Et₃N, dioxane70–80TLC, IR
Sulfonylation4-MeO-phenylsulfonyl chloride, DMAP, DCM60–70Column chromatography, ¹³C NMR

Q. Table 2. Common Characterization Data

TechniqueKey Peaks/FeaturesStructural Insight
¹H NMRδ 7.8 ppm (thiazole H)Confirms aromatic core
IR1340 cm⁻¹ (S=O)Validates sulfonyl group
X-rayH-bonding (C=O⋯H–C)Explains crystal packing

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。